molecular formula C22H30N2O4 B4896110 ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B4896110
M. Wt: 386.5 g/mol
InChI Key: MRTDMVCXEDESPG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPP belongs to the class of compounds known as prolyl endopeptidase inhibitors, which have been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is thought to be related to its inhibition of prolyl endopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important signaling molecules in the brain. By inhibiting this enzyme, this compound may increase the levels of neuropeptides in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and mood, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models, suggesting that it may have potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in scientific research is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the role of prolyl endopeptidase in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain in high purity, which may affect the reproducibility of experiments.

Future Directions

There are many potential future directions for research on ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is in the study of the long-term effects of this compound on cognitive function and mood, as well as its potential applications in the treatment of neurological disorders and addiction. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of L-proline with 3-phenylpropylamine to form the intermediate 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound. The synthesis of this compound has been well-established in the literature, and various modifications to the synthesis method have been proposed to improve yield and purity.

Scientific Research Applications

Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is in the treatment of neurological disorders, as this compound has been shown to inhibit the activity of prolyl endopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.
Another area of interest is in the study of addiction and drug abuse, as this compound has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. This has led to the suggestion that this compound may be a potential treatment for drug addiction.

properties

IUPAC Name

ethyl 1-[(2S)-5-oxopyrrolidine-2-carbonyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-2-28-21(27)22(12-6-9-17-7-4-3-5-8-17)13-15-24(16-14-22)20(26)18-10-11-19(25)23-18/h3-5,7-8,18H,2,6,9-16H2,1H3,(H,23,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTDMVCXEDESPG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2CCC(=O)N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1(CCN(CC1)C(=O)[C@@H]2CCC(=O)N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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